molecular formula C11H19NO4 B180073 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate CAS No. 145681-01-2

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate

Cat. No. B180073
CAS RN: 145681-01-2
M. Wt: 229.27 g/mol
InChI Key: WVDGSSCWFMSRHN-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is a chemical compound with the empirical formula C11H19NO4 . It has a molecular weight of 229.27 . The IUPAC name for this compound is 1-tert-butyl 2-methyl 1,2-pyrrolidinedicarboxylate .


Molecular Structure Analysis

The InChI code for 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is 1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is a solid at room temperature . Its boiling point is predicted to be 316.9±42.0 °C and it has a density of 1.13±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Chiral Pyrrolidines

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate plays a crucial role in the asymmetric synthesis of chiral pyrrolidines, which are important in pharmaceutical chemistry. Chung et al. (2005) demonstrated a practical synthesis of N-tert-butyl disubstituted pyrrolidines, highlighting its importance in the creation of chiral compounds with high yield and enantiomeric excess (Chung et al., 2005).

Formation of Diverse Chemical Structures

The compound is used in divergent and solvent-dependent reactions to synthesize a variety of chemical structures. Rossi et al. (2007) explored its reactions with β,β,β and α,β-substituted enamines, leading to the synthesis of different compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles (Rossi et al., 2007).

Crystal Structure Analysis

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is also significant in crystallography. Naveen et al. (2007) used it to analyze the crystal structure of related compounds, providing insights into molecular configurations and intermolecular interactions (Naveen et al., 2007).

Antithrombin Activity

In medical chemistry, its derivatives have been studied for potential antithrombin activity. Ayan et al. (2013) synthesized enantiomerically pure pyrrolidine derivatives, demonstrating their potential as thrombin inhibitors (Ayan et al., 2013).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is also associated with hazard statements H302, H315, H319, and H335, indicating potential hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate are currently unknown. This compound is a unique chemical provided to early discovery researchers

Biochemical Pathways

The biochemical pathways affected by 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate are yet to be determined . Understanding the compound’s influence on biochemical pathways will provide insights into its downstream effects and potential therapeutic applications.

Result of Action

The molecular and cellular effects of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate’s action are currently unknown

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDGSSCWFMSRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327861
Record name 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate

CAS RN

145681-01-2
Record name 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate in the synthesis of the fluorous prolinol methyl ether catalyst?

A1: 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate serves as a crucial starting material in the multi-step synthesis of the fluorous prolinol methyl ether catalyst. [] The research highlights its transformation through perfluorohexylethylation, methylation, and deprotection to yield the target catalyst. This process demonstrates the compound's versatility as a synthetic building block for creating chiral catalysts with potential applications in asymmetric synthesis.

Q2: How does the structure of the catalyst derived from 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate influence its catalytic activity in the Michael addition reaction?

A2: The research demonstrates that incorporating a fluorous perfluorohexylethyl group, introduced via 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate, significantly enhances the diastereoselectivity of the prolinol methyl ether catalyst in the Michael addition of propanal to nitrostyrene. [] The study reveals a syn/anti ratio of 92:8 with the fluorous catalyst, surpassing the selectivity observed with non-fluorinated counterparts (syn/anti = 87-80:13-20). This difference underscores the impact of the fluorous alkyl group, originating from the starting material, on the catalyst's ability to differentiate between diastereomeric transition states during the reaction.

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